
Bis(4-methyloctyl) phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methyloctyl) phthalate is a phthalate ester, a class of compounds widely used as plasticizers to enhance the flexibility, durability, and longevity of plastics. Phthalates are esters of phthalic acid and are commonly used in various industrial applications, including the production of polyvinyl chloride (PVC) products. This compound, in particular, is known for its effectiveness in providing plasticity and is used in a range of consumer products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methyloctyl) phthalate typically involves the esterification of phthalic anhydride with 4-methyloctanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors, and the product is purified using industrial distillation columns. The process is optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-methyloctyl) phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 4-methyloctanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of various oxidized products.
Substitution: this compound can participate in substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 4-methyloctanol.
Oxidation: Oxidized derivatives of the alkyl side chains.
Substitution: Products with substituted ester groups.
Aplicaciones Científicas De Investigación
Bis(4-methyloctyl) phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential health effects, including its impact on reproductive health and development.
Industry: Widely used in the production of consumer goods, including toys, packaging materials, and medical devices.
Mecanismo De Acción
The mechanism of action of bis(4-methyloctyl) phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen receptors. This interaction can lead to altered gene expression and disruption of normal hormonal functions. Additionally, this compound can affect enzyme activity, particularly those involved in detoxification processes in the liver.
Comparación Con Compuestos Similares
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Di-n-octyl phthalate (DnOP)
Comparison: Bis(4-methyloctyl) phthalate is similar to other phthalates in its role as a plasticizer. it has unique properties due to the presence of the 4-methyloctyl group, which can influence its physical and chemical characteristics. Compared to bis(2-ethylhexyl) phthalate, this compound may have different effects on biological systems and varying degrees of toxicity. Its specific structure can also affect its compatibility with different polymer matrices, making it suitable for specific applications where other phthalates may not perform as well.
Propiedades
Número CAS |
85391-50-0 |
|---|---|
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
bis(4-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-7-13-21(3)15-11-19-29-25(27)23-17-9-10-18-24(23)26(28)30-20-12-16-22(4)14-8-6-2/h9-10,17-18,21-22H,5-8,11-16,19-20H2,1-4H3 |
Clave InChI |
YWWKENIVKIAFNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


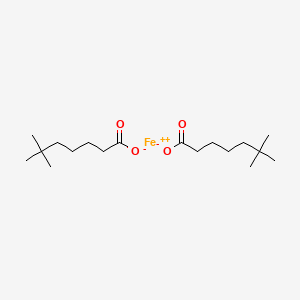
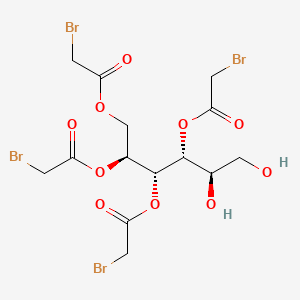

![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)
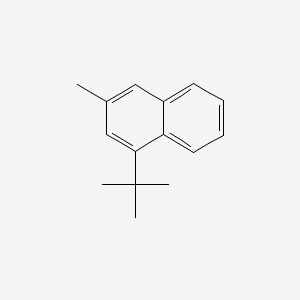
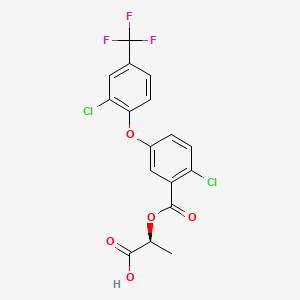


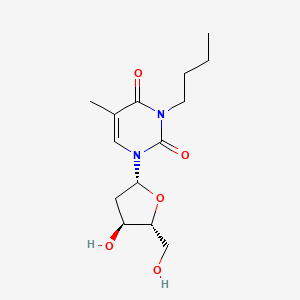
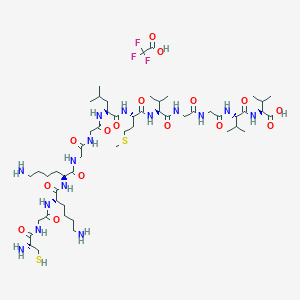
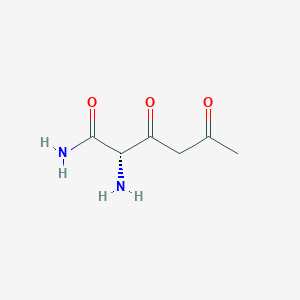
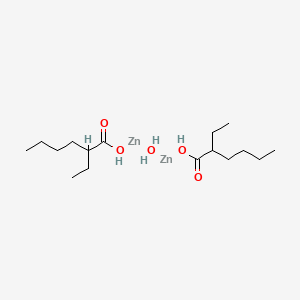
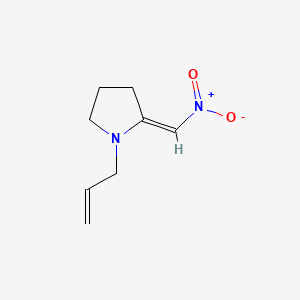
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)
